Dimethyl 4,4'-stilbenedicarboxylate
Overview
Description
Dimethyl 4,4’-stilbenedicarboxylate is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of two carboxylate ester groups attached to the stilbene backbone. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethyl 4,4’-stilbenedicarboxylate involves several steps. One common method includes the acetylation of 4,4’-bis(methoxycarbonyl)benzoin to produce 4,4’-bis(methoxycarbonyl)benzoin acetate. This intermediate is then selectively reduced with hydrogen to yield 1,2-bis(4-methoxycarbonylphenyl)ethanol. The final step involves either dehydration or acetylation followed by pyrolysis to obtain dimethyl 4,4’-stilbenedicarboxylate .
Industrial Production Methods
In industrial settings, the production of dimethyl 4,4’-stilbenedicarboxylate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing palladium catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-stilbenedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Dimethyl 4,4’-stilbenedicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Material Science: This compound is used in the development of luminescent materials and metal-organic frameworks, which have applications in sensing, drug delivery, and gas adsorption.
Pharmaceutical Development: It is explored for its potential in creating new pharmaceutical compounds due to its structural versatility.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-stilbenedicarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include ester hydrolysis and subsequent reactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar in structure but with a different arrangement of ester groups.
Dimethyl isophthalate: Another related compound with ester groups positioned differently on the benzene ring.
Uniqueness
Dimethyl 4,4’-stilbenedicarboxylate is unique due to its stilbene backbone, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring luminescent materials and in the synthesis of metal-organic frameworks .
Properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-80-8 | |
Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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